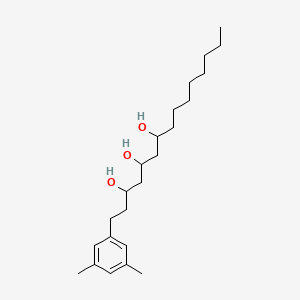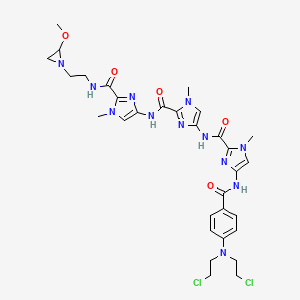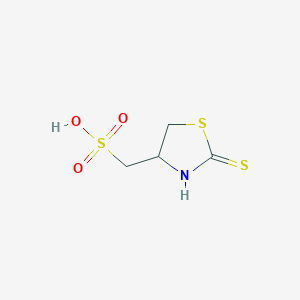
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid is a sulfur-containing heterocyclic compound It belongs to the thiazolidine family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction yields alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further processed to obtain the desired compound . The reaction conditions often include the use of solvents such as acetic acid and the presence of catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.
科学的研究の応用
(2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid has several scientific research applications:
作用機序
The mechanism of action of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or interfere with cellular processes that are critical for the survival and proliferation of cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is structurally similar but lacks the methanesulfonic acid group.
3-Morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one: This derivative contains a morpholine moiety and has shown antitumor activity.
5-Ylidene derivatives of 3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one: These compounds have been studied for their antitumor properties.
Uniqueness
The uniqueness of (2-Sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methanesulfonic acid group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
143628-83-5 |
|---|---|
分子式 |
C4H7NO3S3 |
分子量 |
213.3 g/mol |
IUPAC名 |
(2-sulfanylidene-1,3-thiazolidin-4-yl)methanesulfonic acid |
InChI |
InChI=1S/C4H7NO3S3/c6-11(7,8)2-3-1-10-4(9)5-3/h3H,1-2H2,(H,5,9)(H,6,7,8) |
InChIキー |
BHSLHHGQGFNGGF-UHFFFAOYSA-N |
正規SMILES |
C1C(NC(=S)S1)CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


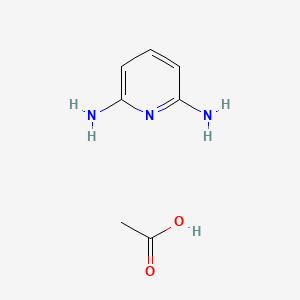



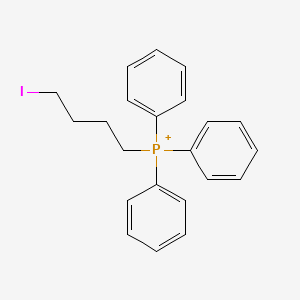


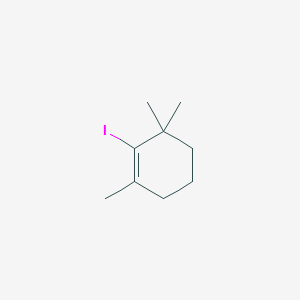
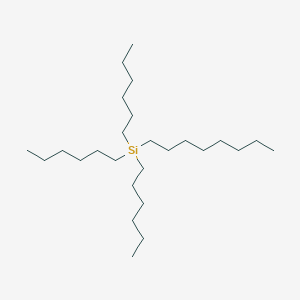
![1-[3-[3-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]propyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride](/img/structure/B12562184.png)
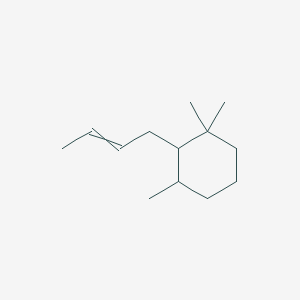
![2-(2H-1,3-Benzodioxol-5-yl)-1-[(3R)-3-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B12562193.png)
